molecular formula C15H25NO3 B8595175 Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate

Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate

Cat. No.: B8595175
M. Wt: 267.36 g/mol
InChI Key: VBMCOGXPYLZKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is a complex organic compound that features a cyclopropyl group, an oxetane ring, and a cyclohexane carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate typically involves multiple steps, including the formation of the oxetane ring and the cyclopropyl group. One common approach is to start with cyclohexanecarboxylate and introduce the cyclopropyl group through a cyclopropanation reaction. The oxetane ring can be formed via an intramolecular cyclization reaction. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and specialized catalysts for the cyclization reactions. The esterification process is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxetane ring and cyclopropyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate
  • Ethyl 4-(oxetan-3-ylamino)cyclohexanecarboxylate
  • Cyclopropyl(oxetan-3-yl)amine

Uniqueness

Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is unique due to the presence of both the cyclopropyl group and the oxetane ring in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-2-19-15(17)11-3-5-12(6-4-11)16(13-7-8-13)14-9-18-10-14/h11-14H,2-10H2,1H3

InChI Key

VBMCOGXPYLZKPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)N(C2CC2)C3COC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 329A (1.05 g) in dichloromethane (10 mL) was added oxetan-3-one (0.358 g) followed by sodium triacetoxyborohydride (1.05 g). The mixture was stirred overnight. The mixture was diluted with dichloromethane (300 mL) and washed with 2N aqueous NaOH, water, brine and dried over Na2SO4. Filtration and evaporation of the solvent gave the title compound.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.358 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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